molecular formula C15H10ClN3O3S B3000621 5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-nitrobenzamide CAS No. 476282-96-9

5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-nitrobenzamide

Cat. No.: B3000621
CAS No.: 476282-96-9
M. Wt: 347.77
InChI Key: JBDQKCVCLKAYHO-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-nitrobenzamide is a cyclopenta[b]thiophene derivative featuring a nitrobenzamide substituent. The 3-cyano group and fused cyclopentane ring in the thiophene core enhance structural rigidity and electronic properties, while the 2-nitrobenzamide moiety introduces strong electron-withdrawing effects, influencing binding interactions with biological targets such as tyrosine kinases .

Properties

IUPAC Name

5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c16-8-4-5-12(19(21)22)10(6-8)14(20)18-15-11(7-17)9-2-1-3-13(9)23-15/h4-6H,1-3H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDQKCVCLKAYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(3-Cyano-5,6-Dihydro-4H-Cyclopenta[b]Thiophen-2-yl)-2-(4-(N-(Pyrimidin-2-yl)Sulfamoyl)Phenylamino)Acetamide (Compound 24)

  • Structural Differences : Replaces the 2-nitrobenzamide group with a pyrimidine-sulfamoyl-phenylacetamide chain.
  • Biological Activity : Exhibits potent antiproliferative activity against MCF7 breast cancer cells (IC₅₀ = 30.8 nM).
  • Mechanism : Inhibits ATP binding sites of tyrosine kinase receptors, analogous to gefitinib and dasatinib .
  • Key Advantage : The sulfamoyl-pyrimidine group enhances hydrogen bonding with polar residues (e.g., arginine, tyrosine) in kinase active sites, improving target specificity .

2-Chloro-N-(3-Cyano-5,6-Dihydro-4H-Cyclopenta[b]Thiophen-2-yl)-5-(Diethylsulfamoyl)Benzamide (Compound 2LG)

  • Structural Differences : Substitutes the nitro group with a diethylsulfamoyl moiety at the 5-position of the benzamide ring.
  • Biological Activity : Demonstrated a binding energy of -9.2 kcal/mol to the MurF protein, a bacterial enzyme involved in peptidoglycan biosynthesis .
  • Mechanism : The diethylsulfamoyl group facilitates hydrophobic interactions with MurF’s isoleucine and valine residues, critical for antibacterial activity .
  • Limitation : Reduced electron-withdrawing capacity compared to the nitro group may weaken target affinity in kinase inhibition contexts .

Benzothiophene Acrylonitrile Derivatives (Compounds 31–33)

  • Structural Differences : Replace the cyclopenta[b]thiophene core with a benzothiophene scaffold and incorporate acrylonitrile side chains.
  • Biological Activity : GI₅₀ values range from <10 nM to >100 nM across 60 cancer cell lines, surpassing the potency of many cyclopenta[b]thiophene analogs .
  • Mechanism : Methoxy groups on the phenyl ring enhance π-π stacking and hydrogen bonding with tubulin or kinase targets, mimicking natural combretastatins .
  • Advantage : Overcome P-glycoprotein-mediated drug resistance due to reduced recognition by efflux pumps .

Structural-Activity Relationship (SAR) Analysis

Compound Key Substituent Biological Target Activity (IC₅₀/GI₅₀) Binding Energy
Target Compound 2-Nitrobenzamide Tyrosine kinase Not explicitly reported N/A
Compound 24 Pyrimidine-sulfamoyl-phenylacetamide Tyrosine kinase 30.8 nM N/A
Compound 2LG 5-Diethylsulfamoyl MurF protein N/A -9.2 kcal/mol
Benzothiophene Derivatives 3,4-Dimethoxy/Trimethoxyphenyl Tubulin/Kinases <10–100 nM N/A

SAR Insights:

Electron-Withdrawing Groups : The nitro group in the target compound enhances kinase inhibition via strong dipole interactions, whereas sulfamoyl groups favor bacterial target binding .

Core Modifications : Benzothiophene derivatives exhibit higher potency due to extended aromaticity and methoxy substituents, but cyclopenta[b]thiophene analogs offer better metabolic stability .

Resistance Profiles : Bulky substituents (e.g., pyrimidine-sulfamoyl in Compound 24) reduce P-gp recognition, a critical advantage over simpler nitrobenzamide derivatives .

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